

An In-Depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile

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Compound of Interest

Compound Name: 2-Phenyl-2-(2-pyridyl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Phenyl-2-(2-pyridyl)acetonitrile**, a significant metabolite of the antigastrin agent SC 15396. The document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and discusses its metabolic origins. While direct pharmacological data on the metabolite is limited, its relationship to SC 15396, an inhibitor of gastric acid secretion, positions it as a molecule of interest in gastroenterology and drug metabolism studies. This guide also outlines the key signaling pathway associated with its precursor's therapeutic target.

Chemical and Physical Properties

2-Phenyl-2-(2-pyridyl)acetonitrile, also known as α -Phenyl-2-pyridineacetonitrile, is a solid organic compound. Its core structure features a phenyl group and a pyridyl group attached to a central carbon which is also bonded to a nitrile functional group.

Property	Value	Reference
CAS Number	5005-36-7	[1]
Molecular Formula	C ₁₃ H ₁₀ N ₂	[1]
Molecular Weight	194.23 g/mol	[1]
Melting Point	87-89 °C	[2]
Boiling Point	322.3 °C at 760 mmHg	[2]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95%	[2]
Storage	Sealed in a dry environment at room temperature or 4°C.	[2][4]

Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile

A detailed method for the synthesis of **2-Phenyl-2-(2-pyridyl)acetonitrile** has been reported, with a yield of approximately 54%.[\[5\]](#)

Experimental Protocol

Materials:

- Phenylacetonitrile (Benzyl cyanide)
- Sodium amide (powdered)
- Dry toluene
- 2-Bromopyridine
- Water
- 6 N Hydrochloric acid
- 50% Sodium hydroxide solution

- Ether
- Sodium sulfate
- Isopropyl ether

Equipment:

- 2-liter, three-neck round-bottom flask
- Dropping funnel
- Thermometer
- Stirrer
- Sodium hydroxide-protected condenser
- Ice bath

Procedure:

- To a stirred suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene in the reaction flask, add 46.8 g (0.40 mole) of phenylacetonitrile dropwise.
- Maintain the temperature at 30-35°C during the addition using an ice bath for cooling.
- After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.
- Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.
- Continue stirring and refluxing for an additional 3 hours after the addition is complete.
- Cool the mixture to 25°C and cautiously add approximately 300 ml of water.
- Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

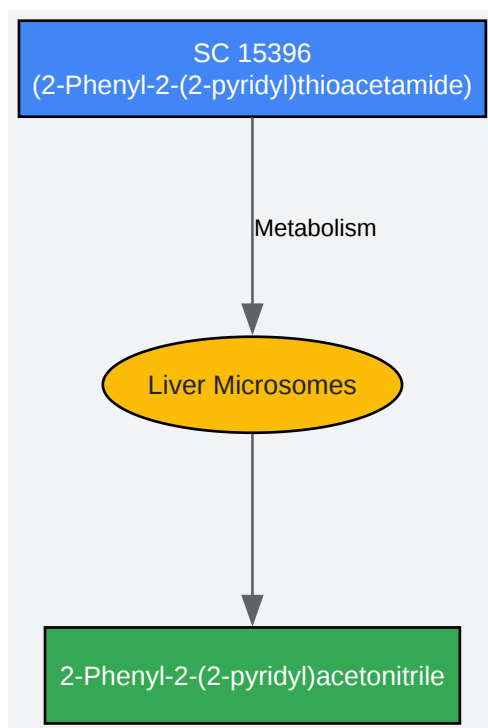
- Basify the acidic extracts with 50% sodium hydroxide solution while cooling.
- Extract the basified solution with ether.
- Wash the ether extract with water, dry over sodium sulfate, and concentrate.
- Distill the residue to obtain the product. The boiling point is 134-136°C at 0.07 mm Hg.[5]
- The distillate will crystallize. Recrystallize from isopropyl ether to yield the final product with a melting point of 87-88.5°C.[5]

Biological Significance and Metabolism

2-Phenyl-2-(2-pyridyl)acetonitrile is the major metabolite of SC 15396, a thioamide-based compound investigated for its antagastin properties and its ability to inhibit gastric acid secretion.[1][6] The metabolic conversion from the parent drug is a critical aspect of its pharmacological profile.

Metabolic Pathway

The metabolic transformation of SC 15396 to **2-Phenyl-2-(2-pyridyl)acetonitrile** primarily occurs in the liver. This conversion is a key step in the biotransformation of the parent compound.



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Metabolic Conversion of SC 15396

In Vitro Metabolism Studies

Protocols for studying the in vitro metabolism of compounds using liver microsomes are well-established and can be applied to investigate the formation of **2-Phenyl-2-(2-pyridyl)acetonitrile** from SC 15396.^{[7][8]}

General Protocol Outline:

- Preparation of Incubation Mixture: Combine liver microsomes, a NADPH-regenerating system, and the substrate (SC 15396) in a suitable buffer.
- Incubation: Incubate the mixture at 37°C for a specified time course.
- Termination of Reaction: Stop the reaction by adding a quenching solvent, such as acetonitrile.^[9]
- Sample Preparation: Centrifuge the mixture to precipitate proteins and collect the supernatant for analysis.

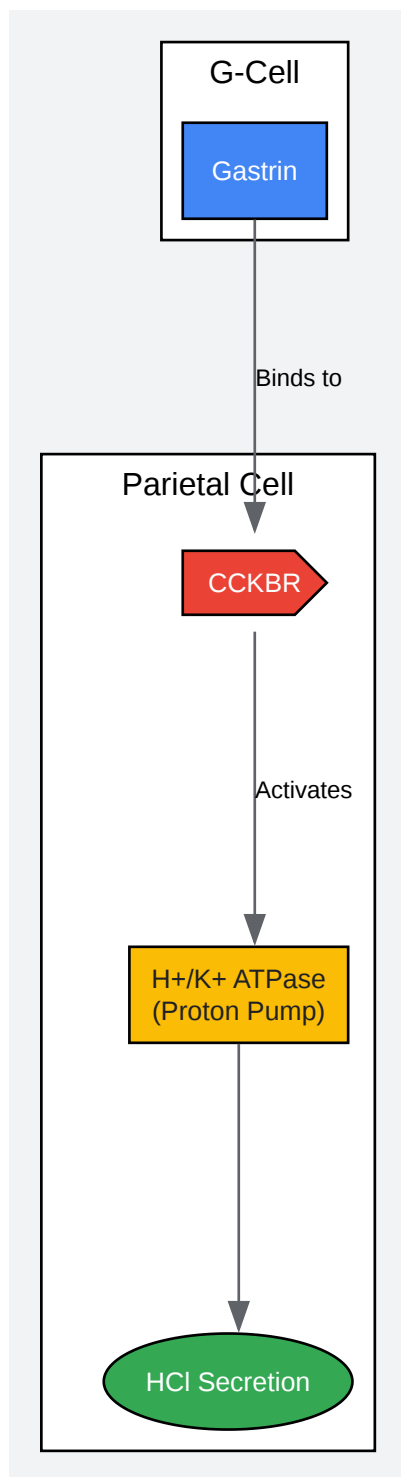
- Analysis: Analyze the supernatant using analytical techniques like HPLC-MS/MS to identify and quantify the formation of the metabolite, **2-Phenyl-2-(2-pyridyl)acetonitrile**.

Mechanism of Action of the Precursor and Therapeutic Context

The biological relevance of **2-Phenyl-2-(2-pyridyl)acetonitrile** is intrinsically linked to its precursor, SC 15396, which acts as an antigastrin agent.^[10] Gastrin is a key hormone that stimulates the secretion of gastric acid.

Gastrin Signaling Pathway

Gastrin exerts its effects by binding to the cholecystokinin B receptor (CCKBR) on parietal and enterochromaffin-like (ECL) cells in the stomach lining. This binding initiates a signaling cascade that ultimately leads to the secretion of hydrochloric acid. Antigastrin agents like SC 15396 are designed to interfere with this pathway.



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Simplified Gastrin Signaling Pathway

Analytical Methodologies

The analysis of **2-Phenyl-2-(2-pyridyl)acetonitrile**, particularly in biological matrices, would typically involve chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for **2-Phenyl-2-(2-pyridyl)acetonitrile** was not found in the reviewed literature, a general approach can be outlined based on its chemical properties. A reverse-phase HPLC method would be suitable.

Suggested Starting Parameters:

- Column: C18 stationary phase.
- Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for MS compatibility.
- Detection: UV detection, likely around 254 nm, or mass spectrometry (MS) for higher sensitivity and specificity.

Conclusion

2-Phenyl-2-(2-pyridyl)acetonitrile is a chemically well-defined compound with established synthetic routes. Its primary significance in the field of drug development and pharmacology stems from its role as the major metabolite of the antagastin agent SC 15396. While further research is needed to fully elucidate the specific pharmacological activities of the metabolite itself, its study is crucial for understanding the overall disposition and therapeutic effects of its parent compound. The information and protocols provided in this guide serve as a valuable resource for researchers investigating this molecule and its role in gastric acid secretion and metabolism.

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